

eravacycline combination therapy resistant *Acinetobacter baumannii*

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Compound Focus: Eravacycline dihydrochloride

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Clinical Efficacy & In-Vitro Data

The following tables summarize quantitative data on the use of eravacycline for CRAB infections from recent studies.

Table 1: Clinical Outcomes in ICU Patients with CRAB Pneumonia (Retrospective Study) This table compares eravacycline and tigecycline in a hospital setting [1].

Parameter	Eravacycline Group (n=33)	Tigecycline Group (n=32)	P-value
30-day Mortality Rate	15.2%	25.0%	Not Specified (NS)
Infection Symptom Resolution/Cure Rate	No significant difference	No significant difference	NS
Time to Antibiotic Initiation (days, mean \pm SD)	6.52 \pm 5.03	4.09 \pm 3.14	< 0.05
Incidence of Multiple Organ Dysfunction Syndrome (MODS)	45.5%	15.5%	< 0.05

Parameter	Eravacycline Group (n=33)	Tigecycline Group (n=32)	P-value
Median Hospital Stay (days)	27	19	NS

Table 2: In-Vitro Susceptibility and Synergy of Eravacycline (Laboratory Study) This table presents findings on the potency of eravacycline and its potential in combination therapies [2].

Parameter	Value / Finding	Details
Eravacycline MIC90 (against CRAB)	0.5 µg/mL	This concentration is at the EUCAST susceptibility breakpoint (≤ 0.5 µg/mL) [2].
Meropenem MIC50/MIC90	32 / 256 µg/mL	Confirms high-level resistance in the tested CRAB isolates [2].
Synergy: MEV + Ceftazidime	45.5% of isolates	Fractional Inhibitory Concentration Index (FICI) indicated synergy [2].
Synergy: MEV + Gentamicin	36.4% of isolates	FICI indicated synergy [2].
Most Prevalent Carbapenemase Gene	blaOXA-23	Found in the collected CRAB isolates [2].

Experimental Protocols

Here are detailed methodologies for key experiments cited in the data above.

Protocol 1: Clinical Outcome Analysis for CRAB Pneumonia

This protocol outlines the methodology for the retrospective clinical study summarized in Table 1 [1].

- **1. Study Design and Population:** A retrospective study of 65 ICU patients with CRAB pneumonia. Patients were stratified into two groups based on targeted therapy: eravacycline (n=33) or tigecycline (n=32).
- **2. Inclusion Criteria:** Adult ICU patients with respiratory tract specimens yielding CRAB, susceptibility to polymyxin B, and treatment with the target drug for ≥ 72 hours.
- **3. Exclusion Criteria:** Isolates with in-vitro insensitivity to the study drugs, age < 18 years, or incomplete clinical data.
- **4. Drug Administration:**
 - **Eravacycline:** Intravenous (IV), 1 mg/kg every 12 hours.
 - **Tigecycline:** IV, initial dose of 100 mg, then 50 mg every 12 hours.
- **5. Outcome Measures:**
 - **Primary:** 30-day all-cause mortality.
 - **Secondary:** Clinical cure rate (resolution of symptoms, normalization of inflammatory markers and body temperature), 30-day readmission rate, and adverse events.
- **6. Data Analysis:** Statistical analysis can be performed using software like SPSS. Categorical variables (e.g., mortality) are compared using Chi-square tests, while continuous variables (e.g., hospital stay) are compared using Student's t-test or the Mann-Whitney U-test, as appropriate. A p-value < 0.05 is considered statistically significant.

Protocol 2: In-Vitro Synergy Testing using the E-Test Method

This protocol details the laboratory procedure for assessing synergy between antibiotics, as referenced in Table 2 [2].

- **1. Bacterial Isolates:** Collect and confirm extensively drug-resistant (XDR) CRAB isolates. Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone (e.g., meropenem-vaborbactam, gentamicin, ceftazidime).
- **2. Inoculum Preparation:** Adjust the bacterial suspension to a 0.5 McFarland standard and lawn it onto Mueller-Hinton agar plates.
- **3. Strip Placement:** Place E-test strips for the two antibiotics to be tested (e.g., meropenem-vaborbactam and ceftazidime) perpendicular to each other on the agar plate, ensuring they cross at their respective MIC values.
- **4. Incubation:** Incubate the plates at 37°C for 16-20 hours.
- **5. Fractional Inhibitory Concentration Index (FICI) Calculation:**
 - $FICI = FIC_A + FIC_B$
 - $FIC_A = (\text{MIC of drug A in combination}) / (\text{MIC of drug A alone})$
 - $FIC_B = (\text{MIC of drug B in combination}) / (\text{MIC of drug B alone})$
- **6. Interpretation:**

- **Synergy:** $FICI \leq 0.5$
- **Additivity/Indifference:** $0.5 < FICI \leq 4.0$
- **Antagonism:** $FICI > 4.0$

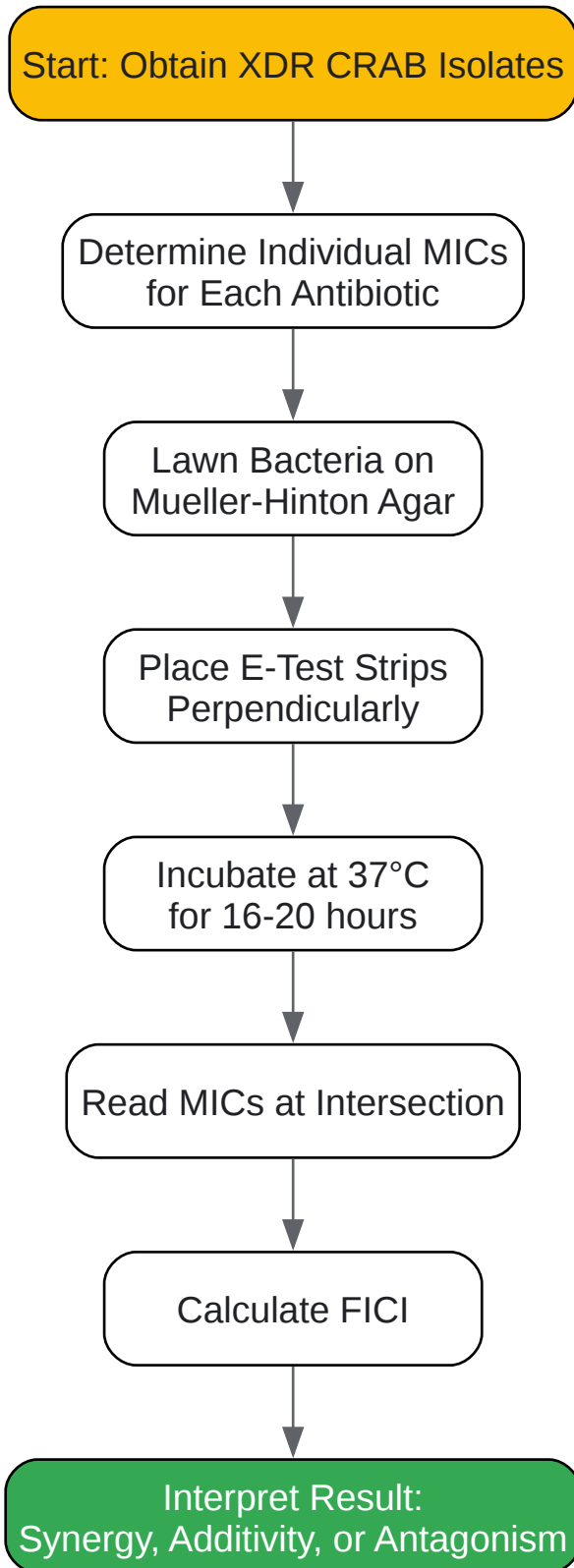
Experimental Workflow and Clinical Decision Pathway

The following diagrams, created with Graphviz, illustrate the logical relationships and workflows described in the protocols and studies.

Diagram 1: In-Vitro Synergy Testing Workflow

This diagram outlines the key steps for testing antibiotic synergy in the laboratory, as described in Protocol 2.

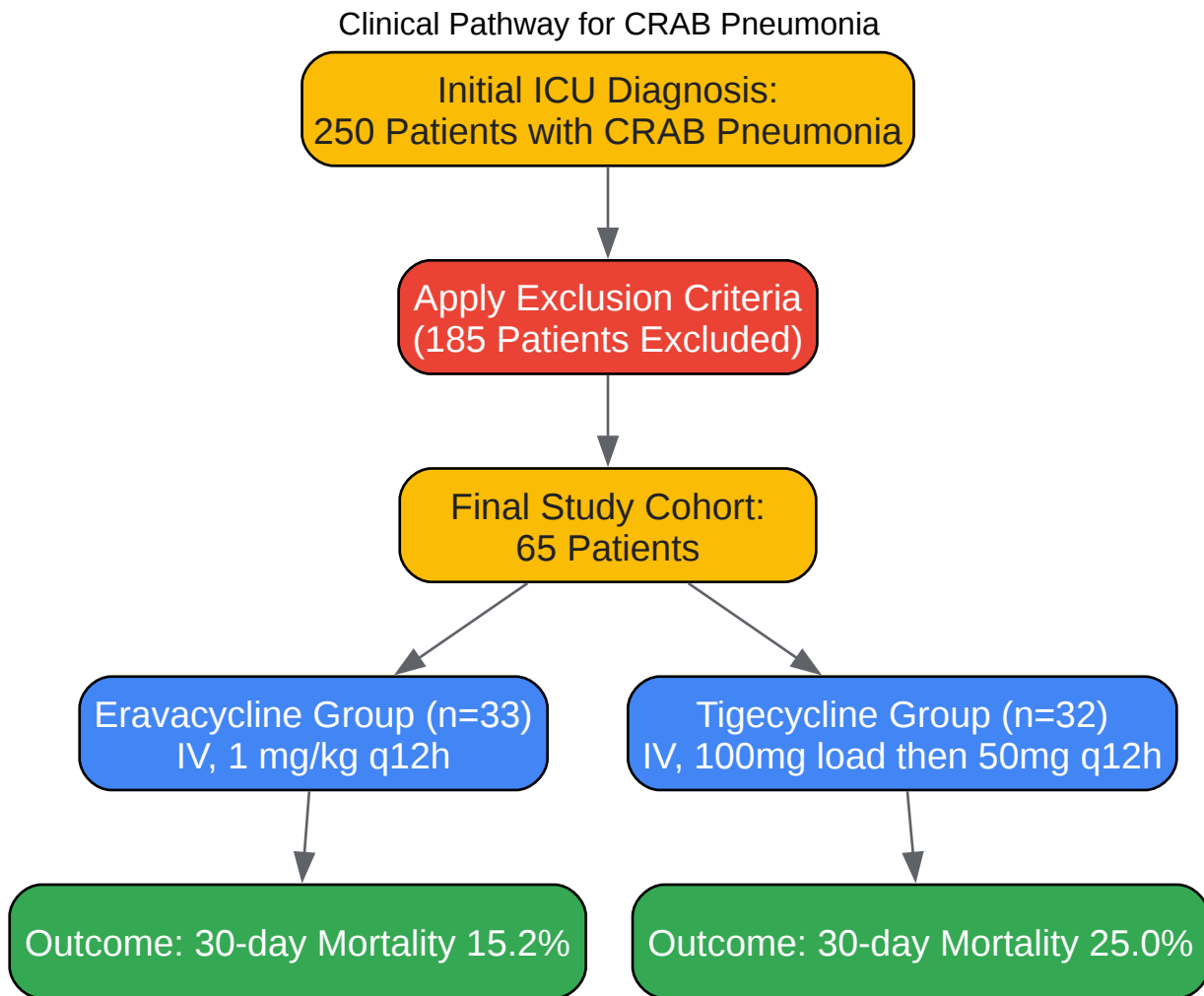
In-Vitro Synergy Testing Workflow



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Diagram 2: Clinical Decision Pathway for CRAB Pneumonia

This diagram visualizes the patient inclusion pathway and treatment outcomes from the clinical study in Protocol 1.



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Key Takeaways for Researchers

- **Clinical Context is Crucial:** The clinical study noted that the eravacycline group had a **longer duration of prior antibiotic therapy** and a **higher incidence of MODS** at baseline, suggesting they may have been more critically ill [1]. This is vital for interpreting the observed lower mortality rate.
- **Consultation Improves Outcomes:** In the clinical study, **no deaths occurred** among eravacycline-treated patients who received **infectious disease specialist consultations**, highlighting the

importance of multidisciplinary care [1].

- **Synergy is a Promising Avenue:** The in-vitro data shows that combining meropenem-vaborbactam with other agents can achieve synergy against CRAB, even though vaborbactam itself does not typically target the most common CRAB carbapenemases [2]. This suggests a role for non-traditional combination regimens.

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References

1. Efficacy and Safety of Eravacycline Combination Therapy ... [pmc.ncbi.nlm.nih.gov]
2. In vitro activity of meropenem-vaborbactam combinations ... [nature.com]

To cite this document: Smolecule. [eravacycline combination therapy resistant Acinetobacter baumannii]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b006814#eravacycline-combination-therapy-resistant-acinetobacter-baumannii>]

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